1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Description
Properties
IUPAC Name |
1-(3-chloropropylsulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClS/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKUSJFPOUPTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$
\text{Cl-CH}2\text{-CH}2\text{-CH}2\text{-} + \text{(2-methylpropyl)SH} \xrightarrow{\text{Base}} \text{Cl-CH}2\text{-CH}_2\text{-CH(S-2-methylpropyl)} + \text{HCl}
$$
Typical Procedure:
- Reagents:
- 3-chloropropane or 3-bromopropane as the alkyl halide precursor
- Isobutyl mercaptan (2-methylpropyl thiol)
- Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as base
- Solvent:
- Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile
- Conditions:
- Reaction temperature: 60–80°C
- Duration: 12–24 hours
- Inert atmosphere (nitrogen or argon) to prevent oxidation of thiol
Data Table: Typical Synthesis Parameters
| Parameter | Value | Reference/Notes |
|---|---|---|
| Alkyl halide precursor | 3-chloropropane or 3-bromopropane | Derived from halogenation of propane |
| Thiol reagent | Isobutyl mercaptan | Commercially available or synthesized via reduction of isobutyl sulfonates |
| Base | Potassium carbonate (K₂CO₃) or NaH | Facilitates nucleophilic substitution |
| Solvent | DMF, DCM, or acetonitrile | Polar aprotic solvents favor S_N2 reactions |
| Reaction temperature | 60–80°C | Optimized for high yield |
| Reaction time | 12–24 hours | Ensures completion |
| Purification | Column chromatography or distillation | To isolate pure product |
Alternative Method: Halogenation of Corresponding Sulfides
Method Overview:
Another route involves first synthesizing the sulfanyl derivative, followed by halogenation at the terminal position.
Process:
Data Table: Halogenation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfide synthesis | Isobutyl halide + thiolate ion (from NaSH) | Via nucleophilic substitution |
| Halogenation | Thionyl chloride (SOCl₂) or Cl₂ gas | Reflux in inert solvent, temperature control |
| Outcome | Formation of chloro-sulfanyl derivative | Requires purification via distillation or chromatography |
Industrial-Scale Synthesis: Based on Thionyl Chloride Reaction
Method Overview:
Industrial synthesis often employs direct chlorination of isobutyl alcohol derivatives using thionyl chloride, as described in patent literature.
Process:
- Starting Material: Isobutanol or its derivatives
- Reagents: Thionyl chloride (SOCl₂)
- Reaction Conditions:
- Reflux at 70°C for 10–12 hours
- Controlled addition of SOCl₂ to prevent side reactions
- Workup:
- Distillation to isolate the chloroalkane
- Purification by washing and drying
Data Table: Industrial Process Parameters
| Parameter | Value | Reference/Notes |
|---|---|---|
| Starting material | Isobutanol or derivatives | Derived from fermentation or petrochemical routes |
| Chlorinating agent | Thionyl chloride (SOCl₂) | Common chlorinating reagent |
| Reaction temperature | 70°C | Reflux condition |
| Reaction time | 10–12 hours | Ensures complete conversion |
| Purification | Distillation, washing, drying | To obtain high purity product |
Research Findings and Data Summary
| Preparation Method | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|
| Nucleophilic substitution (primary) | Alkyl halide + isobutyl mercaptan + base | 60–80°C, polar aprotic solvent | High yield (~80–90%) |
| Halogenation of sulfides | Isobutyl sulfide + SOCl₂ or Cl₂ | Reflux at ~70°C | Efficient, scalable |
| Industrial chlorination | Isobutanol + SOCl₂ | Reflux, 10–12 hours | Suitable for large-scale production |
Notes and Considerations
Reaction Conditions:
Precise temperature control and inert atmospheres are critical to prevent oxidation of thiols and side reactions.Purity and Isolation:
Purification typically involves distillation or chromatography, with attention to removing residual sulfur compounds and by-products.Safety:
Handling reagents like thionyl chloride and halogenated compounds requires appropriate safety measures due to their corrosiveness and toxicity.Environmental Impact: Waste management of halogenated waste and sulfur by-products must comply with environmental regulations.
Chemical Reactions Analysis
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of sulfanyl-containing compounds on biological systems, including enzyme inhibition and protein modification.
Medicine: It may serve as a precursor for the synthesis of therapeutic agents, particularly those targeting sulfanyl-sensitive pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-chloro-3-[(2-methylpropyl)sulfanyl]propane involves its interaction with molecular targets through its chloro and sulfanyl groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or protein modification. These interactions can affect various biochemical pathways, depending on the specific molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane and related compounds:
Reactivity and Chemical Behavior
- Nucleophilic Substitution : The chloro group in this compound is susceptible to nucleophilic substitution reactions. Compared to 1-chloropropane, the presence of the sulfide group may stabilize the transition state via polarizability, enhancing reactivity toward nucleophiles like hydroxide or amines .
- Oxidation : The sulfide group can oxidize to sulfoxides or sulfones, a property absent in ether analogs like 1-Chloro-3-(3-chloropropoxy)propane .
- Electrophilic Reactivity : Allyl chloride (3-chloro-1-propene) exhibits higher reactivity due to its allylic position, enabling electrophilic additions and polymerization, unlike the saturated propane backbone of the target compound .
Physical and Toxicological Properties
- Boiling Points : Simple chloroalkanes (e.g., 1-chloropropane) have lower boiling points (~46–47°C) compared to sulfides, which have higher molecular weights and stronger intermolecular forces. The phenylthio analog (CAS 4911-65-3) likely has a higher boiling point due to aromatic interactions .
- Toxicity: Allyl chloride and 1,2,3-trichloropropane are highly toxic and carcinogenic .
Biological Activity
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane, also known by its CAS number 147298-64-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and studies.
This compound is characterized by the presence of a chlorine atom and a sulfanyl group, which may influence its reactivity and biological interactions. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Interaction : This compound is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. Such interactions can lead to either the activation or inhibition of these enzymes, affecting metabolic pathways significantly.
- Cell Signaling Modulation : It has been observed that this compound can modulate cell signaling pathways, particularly those involving MAPK/ERK pathways. This modulation can influence cellular processes such as proliferation and apoptosis.
Toxicological Studies
Toxicological assessments have highlighted both beneficial and adverse effects depending on dosage:
- Low Doses : At lower concentrations, the compound may enhance metabolic activity and promote cellular health.
- High Doses : Conversely, high concentrations have been associated with oxidative stress and cytotoxicity, indicating a narrow therapeutic window.
Case Studies
Several studies have investigated the biological implications of related compounds:
- Study on Enzyme Inhibition : A study demonstrated that similar compounds could inhibit specific cytochrome P450 enzymes, leading to altered drug metabolism profiles in vivo. This suggests that this compound may exhibit comparable effects .
- Cell Culture Experiments : In vitro experiments revealed that related compounds could significantly affect cell viability and proliferation rates in various cancer cell lines, indicating potential anti-cancer properties.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Interaction | Modulation of P450 activity | |
| Antimicrobial | Potential efficacy | |
| Cytotoxicity | Induced at high doses | |
| Cell Proliferation | Enhanced at low doses |
Q & A
Basic: What are the recommended synthetic routes for 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane in laboratory settings?
Methodological Answer:
A common approach involves nucleophilic substitution between 1-chloro-3-bromopropane and 2-methylpropylthiol (isobutyl mercaptan) under basic conditions. For example:
- Reagents: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Conditions: Reaction at 60–80°C for 12–24 hours under inert atmosphere.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or distillation.
This method is analogous to the synthesis of 3-chloropropyl phenyl sulfide (CAS 4911-65-3), where thiols react with alkyl halides . Yield optimization may require adjusting stoichiometry or solvent polarity.
Basic: How is crystallographic analysis applied to confirm the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystal Growth: Slow evaporation from a solvent (e.g., ethanol or THF) to obtain high-quality crystals.
Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution: Employ SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) .
Visualization: ORTEP-3 software generates thermal ellipsoid plots to assess atomic displacement .
For example, the structure of a related iridium complex with a phenylsulfanylpropane ligand was resolved using SHELXL-2018/3, confirming bond lengths and angles .
Advanced: How can contradictory NMR or mass spectrometry data for thioether derivatives be resolved?
Methodological Answer:
Contradictions often arise from impurities or dynamic effects. Strategies include:
- NMR:
- Decoupling Experiments: Differentiate overlapping signals (e.g., ¹H-¹³C HSQC for carbon-proton correlations).
- Variable Temperature NMR: Identify rotational barriers in sulfanyl groups (e.g., hindered rotation causing signal splitting).
- Mass Spectrometry:
- High-Resolution MS (HRMS): Confirm molecular formula via exact mass (e.g., ESI-TOF for [M+H]⁺ ions).
- Fragmentation Patterns: Compare with simulated spectra (e.g., using ACD/Labs or MassFrontier).
In cases of persistent ambiguity, complementary techniques like IR spectroscopy (C-S stretch at ~600–700 cm⁻¹) or computational modeling (DFT for NMR chemical shift prediction) are recommended .
Advanced: What computational methods predict the reactivity of the sulfanyl group in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Transition States: Identify energy barriers for SN2 mechanisms.
- Electrostatic Potential Maps: Visualize nucleophilic attack sites (e.g., sulfur’s lone pairs).
- Solvent Effects: Use implicit solvation models (e.g., PCM for DCM or THF).
For example, QSPR (Quantitative Structure-Property Relationship) models predict reaction rates based on steric parameters (e.g., Tolman’s cone angle for bulky 2-methylpropyl groups) .
Advanced: How does steric hindrance from the 2-methylpropyl group influence catalytic applications?
Methodological Answer:
The bulky 2-methylpropyl group:
- Reduces Reactivity: Steric shielding slows nucleophilic substitution but enhances selectivity.
- Stabilizes Intermediates: Hyperconjugation from the sulfanyl group can stabilize transition states.
Experimental validation: Compare kinetic data with less-hindered analogs (e.g., methylsulfanyl derivatives). For instance, in palladium-catalyzed cross-couplings, steric bulk can suppress β-hydride elimination, favoring desired products .
Advanced: What strategies mitigate oxidation of the sulfanyl group during storage?
Methodological Answer:
- Inert Atmosphere: Store under argon or nitrogen in amber glass vials.
- Antioxidants: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
- Low Temperature: Keep at –20°C to slow autoxidation.
- Monitoring: Regular HPLC analysis (C18 column, UV detection at 254 nm) to detect sulfoxide (R-SO-R) or sulfone (R-SO₂-R) byproducts .
Basic: What spectroscopic techniques characterize this compound’s purity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for CH₂-Cl (δ ~3.5 ppm) and S-CH₂ (δ ~2.8 ppm).
- GC-MS: Confirm molecular ion (m/z ~166 for C₇H₁₅ClS) and fragmentation patterns.
- Elemental Analysis: Validate %C, %H, %S (e.g., C: 46.8%, H: 8.2%, S: 18.6%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
